Tetradec-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
142628-55-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(Z)-tetradec-2-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h12-14H,2-11H2,1H3/b13-12- |
InChI Key |
WHOZNOZYMBRCBL-SEYXRHQNSA-N |
SMILES |
CCCCCCCCCCCC=CC=O |
Isomeric SMILES |
CCCCCCCCCCC/C=C\C=O |
Canonical SMILES |
CCCCCCCCCCCC=CC=O |
density |
0.833-0.841 |
physical_description |
Colourless liquid; Citrus aroma |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Presence in Plant Volatile Organic Compound Profiles
Tetradec-2-enal (B3434659) is a component of the essential oils of several plant species, where it contributes to their aromatic profiles. Its presence has been particularly noted in certain culinary herbs and medicinal plants.
Research has identified (E)-2-tetradecenal in the essential oils of various herbs, most notably in cilantro (Coriandrum sativum) and culantro (Eryngium foetidum). In cilantro, (E)-2-tetradecenal is one of the key aliphatic aldehydes that constitute the plant's characteristic aroma. researchgate.netresearchgate.net One study on cilantro essential oil from plants cultivated in Saudi Arabia identified trans-tetradec-2-enal as a notable constituent, accounting for 3.14% of the total aroma compounds. nih.gov Another analysis of four coriander cultivars found (E)-2-tetradecenal to be a main component of their essential oils. nih.gov
Similarly, this compound is found in the essential oil of Eryngium foetidum, a herb with extensive use in traditional medicine and as a spice. nih.govresearchgate.net While (E)-2-dodecenal is often the most abundant aldehyde in E. foetidum, studies have also detected the presence of tetradecenal isomers, including trans-2-tetradecenal. nih.govsemanticscholar.org The presence of (E)-2-tetradecenal has also been reported in Pelargonium endlicherianum, a species of geranium. nih.gov
The concentration of this compound in plants is not static and can be influenced by various factors, including the plant's developmental stage and environmental conditions. In coriander, the composition of volatile compounds, including (E)-2-tetradecenal, changes as the plant grows and matures. jst.go.jpsemanticscholar.org The content of many aliphatic aldehydes in coriander tends to decrease with subsequent harvests from the same plant. researchgate.net
Environmental stressors also play a role in the production of volatile compounds. For example, in Eryngium foetidum, water stress and subsequent re-watering have been shown to alter the essential oil profile, including the production of key aldehydes. nih.gov Such studies indicate that cultivation practices and environmental conditions can significantly impact the natural abundance of this compound in plants.
Detection in Animal Secretions and Tissues
This compound has been detected in various animal-derived materials, where it can act as a signaling molecule or contribute to the flavor profile of foods.
Semiochemicals are chemicals that mediate interactions between organisms. jaydevchemicals.com While many isomers of tetradecenal, such as (Z)-9-tetradecenal, are well-documented insect sex pheromones, the specific role of this compound in this context is less defined. usda.gov However, the broader class of (E)-2-alkenals is known to be a common component of the defensive secretions in various species of Heteroptera (true bugs). researchgate.netnih.gov These compounds are often released from scent glands to repel predators. researchgate.net For instance, (E)-2-hexenal and (E)-2-octenal are used as defensive secretions by the common bed bug, Cimex lectularius, and can function as attractants at low concentrations and repellents at high concentrations. usda.gov Although these findings relate to shorter-chain (E)-2-alkenals, they suggest a potential role for this compound in insect chemical communication, though specific examples are not extensively documented.
This compound has been identified as a flavor component in certain food products derived from animal sources. It is listed as a naturally occurring compound in heated butter. Its presence is also noted as contributing to the flavor profile of chicken fat. flavscents.com The Human Metabolome Database (HMDB) and FooDB also list urine as a biological location for this compound, suggesting its involvement in animal metabolism and excretion. hmdb.cafoodb.ca
Characterization within Metabolomic Datasets
Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. pan.olsztyn.pl this compound is documented in several major metabolomic databases, which provide a standardized framework for its classification and known biological occurrences.
Databases such as the Human Metabolome Database (HMDB) and FooDB classify this compound as a fatty aldehyde. hmdb.cafoodb.ca Fatty aldehydes are defined as long-chain aldehydes with at least 12 carbon atoms. hmdb.cafoodb.ca These databases also catalogue its known presence in foods, such as cilantro. thegoodscentscompany.com PubChem, another comprehensive chemical database, also contains an entry for 2-Tetradecenal (B1604778), listing its properties and identifying it as a natural product found in species like Pelargonium endlicherianum. nih.gov Its inclusion in these databases facilitates the identification of this compound in untargeted metabolomics studies and provides a reference for its known biological roles and sources.
Biosynthetic Pathways and Enzymatic Formation
Proposed Biosynthetic Routes from Fatty Acid Precursors
The biosynthesis of tetradec-2-enal (B3434659) is thought to be closely linked to fatty acid metabolism. The primary precursor is likely a C14 saturated fatty acid, such as myristic acid, which is a common product of fatty acid synthase systems. The proposed pathway involves several key steps:
Desaturation: The saturated C14 fatty acyl chain, likely as a thioester (e.g., with Acyl Carrier Protein or Coenzyme A), undergoes desaturation to introduce a double bond. The formation of the C2-C3 double bond (α,β-unsaturation) could be catalyzed by a specific fatty acid desaturase. This leads to the formation of tetradec-2-enoic acid. Trans-tetradec-2-enoic acid has been identified as an intermediate in fatty acid biosynthesis. hmdb.canih.gov
Reduction: The activated carboxyl group of tetradec-2-enoic acid is then reduced to an aldehyde. This reduction is typically carried out by a fatty acid reductase (FAR) complex. In some biological systems, such as bioluminescent bacteria, fatty acid reductase complexes are responsible for the biosynthesis of long-chain aldehydes that serve as substrates for luciferase enzymes. researchgate.net This two-electron reduction converts the acyl group to the corresponding aldehyde, this compound.
An alternative, though less direct route, could involve the initial reduction of the saturated myristic acid to its corresponding alcohol, 1-tetradecanol, followed by desaturation and subsequent oxidation. However, the pathway proceeding via the unsaturated fatty acid intermediate is more commonly proposed for α,β-unsaturated aldehydes.
Table 1: Proposed Biosynthetic Pathway of this compound
| Step | Precursor | Enzyme Class (Proposed) | Product |
|---|---|---|---|
| 1 | Myristoyl-ACP/CoA | Fatty Acyl Desaturase | Tetradec-2-enoyl-ACP/CoA |
| 2 | Tetradec-2-enoyl-ACP/CoA | Fatty Acid Reductase (FAR) | This compound |
Stereochemical Control in Natural Production
The geometry of the double bond (E or Z configuration) is critical for the biological activity of many unsaturated compounds, particularly those used as semiochemicals or pheromones. jst.go.jp Natural biosynthetic pathways exhibit remarkable stereochemical control, producing a single, specific isomer. For example, the commercial synthesis of the related pheromone (Z)-tetradec-7-enal requires specific catalytic processes to ensure the correct (Z)-isomer is formed, as this is crucial for its function. herts.ac.uk
In the case of this compound, the biologically active form is typically the (E)-isomer, which has been investigated as a substrate for enzymes like bacterial luciferase. researchgate.netresearchgate.net The stereospecificity of the final product is determined by the enzymes involved in its formation. The desaturase enzyme that introduces the double bond into the fatty acid precursor is likely responsible for establishing the E- or Z-configuration. This enzymatic control ensures that only the biologically relevant isomer is produced, avoiding the formation of inactive or inhibitory stereoisomers. This high degree of stereoselectivity is a hallmark of natural product biosynthesis. rsc.org
Synthetic Methodologies and Chemical Synthesis Strategies
Conventional Multistep Organic Synthesis Approaches
Traditional synthesis relies on robust and well-documented reactions that build the 14-carbon backbone and introduce the required functional groups in a stepwise manner.
The formation of the crucial carbon-carbon double bond in tetradec-2-enal (B3434659) is often achieved via classic olefination reactions.
The Aldol (B89426) Condensation provides a direct route to forming carbon-carbon bonds and is a fundamental reaction in organic synthesis. srmist.edu.innumberanalytics.com In the context of this compound, a crossed or mixed aldol condensation can be employed. This typically involves the reaction of an enol or enolate of acetaldehyde (B116499) with a carbonyl compound that cannot enolize, such as dodecanal (B139956), under basic conditions. The initial product is a β-hydroxy aldehyde, which then dehydrates to yield the final α,β-unsaturated aldehyde, this compound. srmist.edu.in
The Wittig Reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones with a high degree of control over the double bond's location. libretexts.orgpressbooks.pub For this compound, this can be achieved in several ways:
Reaction of dodecanal with an acetaldehyde-derived phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde. lookchem.com
Reaction of a tetradecyl triphenylphosphonium ylide with an acetaldehyde derivative. vulcanchem.com
The general mechanism begins with the preparation of the phosphorus ylide by reacting triphenylphosphine (B44618) with an appropriate alkyl halide, followed by deprotonation with a strong base. libretexts.orgpressbooks.pub This ylide then attacks the carbonyl carbon of the aldehyde, leading to a four-membered ring intermediate that collapses to form the desired alkene and triphenylphosphine oxide. libretexts.org The strong P=O double bond formed in the by-product drives the reaction to completion. libretexts.org
Table 1: Wittig Reaction Approaches for this compound Synthesis
| Aldehyde/Ketone Reactant | Phosphorus Ylide Reactant | Resulting Product |
| Dodecanal | (Triphenylphosphoranylidene)acetaldehyde | This compound |
| Acetaldehyde derivative | Tetradecyl triphenylphosphonium ylide | This compound |
This table illustrates two potential retrosynthetic disconnections for this compound synthesis via the Wittig reaction.
A common and efficient strategy for synthesizing aldehydes involves the oxidation of the corresponding primary alcohol. google.com In this case, (E)-tetradec-2-en-1-ol serves as a key intermediate or precursor. lookchem.com This alkenol can be oxidized to this compound using a variety of oxidizing agents. Pyridinium chlorochromate (PCC) is a frequently used reagent for this type of transformation, as it is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. vulcanchem.com
Table 2: Oxidation of (E)-Tetradec-2-en-1-ol
| Starting Material | Oxidizing Agent | Product |
| (E)-Tetradec-2-en-1-ol | Pyridinium Chlorochromate (PCC) | (E)-Tetradec-2-enal |
This table shows a common method for the final step in a multi-step synthesis of this compound.
Chemoenzymatic and Biocatalytic Synthesis Routes
Modern synthetic chemistry is increasingly turning towards biocatalysis to develop greener and more selective processes. Chemoenzymatic routes combine the selectivity of enzymes with the practicality of chemical reactions. hbni.ac.inrsc.org
While this compound itself is not chiral, the principles of enantioselective synthesis are crucial when creating more complex molecules or when specific isomers are required for biological activity, as seen in many insect pheromones. jst.go.jpethz.ch Stereoselective synthesis focuses on controlling the configuration of the double bond, aiming predominantly for the (E)-isomer (trans) or the (Z)-isomer (cis).
Lipase-catalyzed enantioselective acetylation is a key step in the chemoenzymatic synthesis of various complex molecules, allowing for the separation of enantiomers. nih.gov While not directly applied to this compound, similar enzymatic resolutions could be used on chiral precursors in more complex syntheses. ethz.ch Asymmetric oxidation of alcohol intermediates is another powerful technique to achieve high enantiomeric excess in related compounds. The use of chiral catalysts in reactions like the alkynylation of isatins demonstrates the potential for creating specific stereocenters with high precision. uva.es
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. d-nb.info This often involves using organocatalysis or biomimetic catalysts under mild, environmentally friendly conditions, such as in aqueous media. rsc.orgrsc.org
N-Heterocyclic Carbenes (NHCs) are biomimetic organocatalysts, analogous to the cofactor thiamine (B1217682) diphosphate, that can catalyze reactions like the Stetter reaction—the conjugate addition of an aldehyde to a Michael acceptor. rsc.orgrsc.org Such bio-inspired approaches could be envisioned for the synthesis of α,β-unsaturated aldehydes, offering a green alternative to traditional metal-catalyzed processes. rsc.org Research has also explored the organocatalytic addition of various nucleophiles to α,β-unsaturated aldehydes, demonstrating the versatility of these bio-inspired methods for creating molecular complexity. nih.govresearchgate.net Furthermore, bacterial luciferases have been shown to accept (E)-tetradec-2-enal as a substrate, highlighting the interaction of this aldehyde with biological systems and suggesting potential for biocatalytic modifications. researchgate.netresearchgate.net
Isomeric Control in Synthetic Production
The geometry of the C2-C3 double bond—either (E) or (Z)—is a critical factor in the chemical and biological properties of this compound. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.
The Wittig reaction is a key focal point for isomeric control. google.com
Ylide Structure : Stabilized ylides (those with an electron-withdrawing group on the carbanion) generally favor the formation of the thermodynamically more stable (E)-isomer.
Reaction Conditions : The choice of solvent and base can also influence the E/Z ratio of the product alkene.
While the Wittig reaction often yields the (E)-isomer preferentially, other techniques can be employed. libretexts.org For instance, syntheses of related long-chain alkenones have utilized Wittig reactions that produced a high Z-selectivity, with a subsequent plan to use photoisomerization to achieve the desired (E)-configuration in a later step. uantwerpen.be This demonstrates that a combination of synthetic and physical methods can be used to control the final isomeric composition of the product.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Separations
Chromatographic techniques are fundamental in isolating Tetradec-2-enal (B3434659) from other volatile and semi-volatile compounds present in a sample. This separation is crucial for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. nih.gov In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. nih.govnih.gov Following separation, the molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification. hmdb.cauniversalclass.com
GC-MS has been successfully used to identify (E)-Tetradec-2-enal in various matrices, including essential oils and plant extracts. nih.govnih.gov For instance, the analysis of lime essential oils and extracts of Wrightia tinctoria have reported the presence of this compound. nih.govnih.gov The identification is typically confirmed by comparing the obtained mass spectrum and retention time with those of a reference standard or by matching with established spectral libraries like the NIST Mass Spectrometry Data Center. nist.govspectrabase.com
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₆O | nist.govnih.gov |
| Molecular Weight | 210.36 g/mol | nih.gov |
| CAS Registry Number | 51534-36-2 | nist.gov |
| Retention Index 1 (RI1) | 1673 | spectrabase.com |
| Retention Index 2 (RI2) | 1350 | spectrabase.com |
Note: Retention indices can vary depending on the specific GC column and conditions used.
Hyphenated Techniques for Trace Analysis (e.g., GC-MS/MS, HS-SPME-GC/MS)
For the detection of trace amounts of this compound, more advanced hyphenated techniques are employed to enhance sensitivity and selectivity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique adds another layer of mass analysis, significantly reducing background noise and improving the limit of detection. It is particularly useful for analyzing complex matrices where co-eluting compounds can interfere with the identification of the target analyte. uliege.be
Headspace Solid-Phase Microextraction (HS-SPME)-GC/MS: This is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. mdpi.commdpi.com The volatile compounds in the headspace above the sample are adsorbed onto a coated fiber, which is then directly introduced into the GC injector for analysis. mdpi.comfrontiersin.org This method has been utilized for the characterization of volatile compounds in various products, including meatballs and tea, where (E)-Tetradec-2-enal has been identified. nih.govnih.gov The optimization of HS-SPME parameters, such as fiber coating, incubation temperature, and extraction time, is crucial for achieving the most effective extraction of analytes like this compound. mdpi.com
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For (E)-Tetradec-2-enal, strong absorption bands are observed around 1720 cm⁻¹ and 970 cm⁻¹, which are characteristic of the C=O stretch of an aldehyde and the trans C=C double bond, respectively. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. universalclass.com For (E)-Tetradec-2-enal, the ¹H NMR spectrum shows distinct signals that confirm its structure. Key signals include a doublet at approximately δ 9.48 ppm corresponding to the aldehyde proton (CHO), a doublet of triplets at δ 6.22 ppm for the proton on the carbon adjacent to the carbonyl group (CH=CH), and a triplet at δ 2.41 ppm for the methylene (B1212753) group (CH₂) adjacent to the double bond. vulcanchem.com
Quantitative Methodologies for Complex Matrices
Accurate quantification of this compound in complex samples requires specialized methodologies that can account for matrix effects and potential losses during sample preparation.
Stable Isotope Dilution Assays
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of compounds in complex matrices. tum.de This method involves adding a known amount of an isotopically labeled version of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard at the beginning of the sample preparation process. tum.denih.gov Because the labeled standard has nearly identical chemical and physical properties to the native compound, it can effectively compensate for any losses during extraction and cleanup, as well as for matrix-induced signal suppression or enhancement during the final analysis by MS. tum.de The concentration of the native analyte is then determined by measuring the ratio of the signal from the native compound to that of the isotopically labeled standard. tum.de While highly accurate, the main challenge of SIDA is the commercial availability or synthesis of the required labeled standards. tum.demedchemexpress.com
Biological and Ecological Roles of Tetradec 2 Enal
Role in Interspecific Chemical Communication
Interspecific chemical communication involves the exchange of chemical signals between different species, often leading to outcomes that benefit at least one of the interactors. Tetradec-2-enal (B3434659) has been identified as a key mediator in such interactions, particularly between insects and between plants and insects.
This compound is a component of the pheromone blends of several insect species, where it functions in mate location and attraction. vulcanchem.com In the moth species Spodoptera littoralis, 2-tetradecenal (B1604778) has been identified as a critical element of its pheromone blend, acting as an attractant that facilitates olfactory signaling for mate finding. vulcanchem.com The mechanism of action for such pheromones typically involves the binding of the aldehyde molecule to specialized odorant-binding proteins (OBPs) located within the antennae of the insect. vulcanchem.com This binding event initiates a neuronal response that guides the insect's behavior, such as flying upwind toward the pheromone source. vulcanchem.com
While not always the primary attractant, aldehydes like tetradecenal can be crucial for the specificity and efficacy of a pheromone signal. For instance, in the oblique-banded leafroller, Choristoneura rosaceana, the addition of a related compound, (Z)-11-tetradecenal, to the main pheromone components significantly increased the attraction of males. nih.gov Similarly, (Z)-9-tetradecenal is a key sex pheromone component for the major agricultural pest Helicoverpa armigera. purpest.eu In the bitter leaf weevil (Lixus camerunus), the closely related compound (2E)-tridec-2-enal was identified as a significant component of its sex pheromone profile. psu.eduresearchgate.net The presence of (E)-tetradec-2-enal has also been noted in the ootheca (egg case) of the Egyptian Pygmy mantis, Miomantis paykullii, suggesting a potential role in chemical signaling or defense in early life stages. ekb.eg
| Insect Species | Compound Variant | Role | Research Finding |
| Spodoptera littoralis (Moth) | 2-Tetradecenal | Pheromone component, attractant | Identified as a critical component in pheromone blends for mate location. vulcanchem.com |
| Lixus camerunus (Bitter Leaf Weevil) | (2E)-tridec-2-enal | Sex pheromone component | Constitutes 10.46% of the pheromonal extract from abdominal glands. psu.eduresearchgate.net |
| Choristoneura rosaceana (Leafroller Moth) | (Z)-11-tetradecenal | Sex pheromone component | Addition to the pheromone blend significantly increases male attraction. nih.gov |
| Helicoverpa armigera (Cotton Bollworm) | (Z)-9-tetradecenal | Sex pheromone component | Enhances male attraction to females when included in pheromone blends. |
| Miomantis paykullii (Egyptian Pygmy) | (E)-tetradec-2-enal | Potential signaling/defense | Identified in the chemical profile of the ootheca. ekb.eg |
This compound is a component of plant volatile organic compounds (VOCs) that mediate complex tritrophic interactions, which involve the plant, a herbivore, and the herbivore's natural enemy. wikipedia.orgwisc.edu These interactions are fundamental to indirect plant defense, where plants recruit predators or parasitoids of herbivores to protect themselves. wikipedia.org
A notable example is the role of (E)-Tetradec-2-enal in the volatile profile of coriander (Coriandrum sativum). cabidigitallibrary.orgentomon.in Research has shown that extracts of coriander foliage containing (E)-Tetradec-2-enal, among other biologically active compounds, can enhance the effectiveness of the egg parasitoid Trichogramma chilonis. cabidigitallibrary.orgentomon.in This parasitoid is a crucial biocontrol agent used to manage various lepidopteran pests. cabidigitallibrary.org In laboratory studies, the presence of coriander extracts led to a higher rate of parasitization of pest eggs by T. chilonis compared to untreated controls. cabidigitallibrary.orgentomon.in This suggests that (E)-Tetradec-2-enal, as part of the plant's volatile bouquet, acts as a synomone—a chemical signal that benefits both the emitter (the plant) and the receiver (the parasitoid)—by guiding the natural enemy to its host, thereby reducing herbivore pressure on the plant. cabidigitallibrary.org
Intraspecific Signaling and Behavioral Modulation
Within a single species, this compound and its isomers function as pheromones that modulate social and reproductive behaviors. As discussed previously, its role as a sex attractant in moths like Spodoptera littoralis is a primary example of intraspecific signaling, directly influencing mating success and population dynamics. vulcanchem.com
The specificity of these signals is often determined by the precise blend and ratio of different compounds. In some rove beetles (family Staphylinidae), defensive secretions contain a complex mixture of aldehydes, including tetradec-5-enal and tetradec-5,8-dienal, which are used for defense but may also play a role in communication. uni-bayreuth.de The behavioral response of an insect is highly dependent on the chemical structure of the aldehyde. For example, in the spotted lanternfly, Lycorma delicatula, different isomers and chain lengths of aldehydes attract males versus females; (Z)-tetradec-4-ene was found to be attractive only to males. mdpi.com This highlights the nuanced ways in which related compounds can mediate sex-specific behaviors within a species.
Interactions with Microbial Systems and Phytopathogens
This compound is involved in interactions with various microorganisms, including bacteria and pathogenic fungi. Studies on bacterial luciferase, an enzyme responsible for bioluminescence in certain bacteria, have shown that (E)-tetradec-2-enal can act as a substrate. researchgate.netlookchem.com The luciferase from Photobacterium leiognathi was found to convert (E)-tetradec-2-enal, resulting in significant light emission, although at a lower intensity compared to the saturated aldehyde, tetradecanal. researchgate.netlookchem.com This indicates that bacterial enzyme systems can process this unsaturated aldehyde, suggesting a broader substrate scope for these enzymes than previously understood and a potential role for such compounds in bacterial metabolism or signaling. researchgate.netresearchgate.net
Furthermore, (E)-Tetradec-2-enal is a constituent of plant essential oils known for their antimicrobial properties. It has been identified in the essential oil of coriander seeds, which demonstrates antifungal activity against planktonic cells and biofilms of pathogenic Candida species. scielo.br Supercritical fluid extracts from plants containing (E)-tetradec-2-enal have also shown inhibitory effects against various crop-borne fungi. mdpi.com The presence of (E)-tetradec-2-enal in the ootheca of the Egyptian Pygmy mantis may also serve a protective function against fungal and bacterial infections on the eggs. ekb.eg In a study of feedlot pellets, (E)-Tetradec-2-enal was detected in the volatile profile associated with the development of microbial communities, including the probiotic bacterium Bacillus amyloliquefaciens, which is known to produce antimicrobial volatiles. nih.gov
| Organism/System | Compound Variant | Interaction Type | Research Finding |
| Photobacterium leiognathi (Bacteria) | (E)-tetradec-2-enal | Enzyme Substrate | Acts as a substrate for bacterial luciferase, producing bioluminescence. researchgate.netlookchem.com |
| Candida spp. (Fungi) | This compound | Antifungal Activity | Component of coriander essential oil which shows fungicidal effects. scielo.br |
| Crop-borne Fungi | (trans)-tetradec-2-enal | Antifungal Activity | Found in plant extracts with inhibitory effects on fungal mycelial growth. mdpi.com |
| Miomantis paykullii Ootheca | (E)-tetradec-2-enal | Potential Antimicrobial | Identified in egg case, suggesting a role in protecting against pathogens. ekb.eg |
| Feedlot Pellet Microbes | (E)-tetradec-2-enal | Microbial VOC Profile | Detected in the volatile profile of pellets inoculated with Bacillus amyloliquefaciens. nih.gov |
Contribution to Volatile Profiles in Agroecosystems
This compound is a recurring component in the complex volatile profiles of various plants within agroecosystems, influencing ecological interactions relevant to agriculture. Its most well-documented presence is in coriander (Coriandrum sativum), where (E)-Tetradec-2-enal can be a major volatile compound in extracts from its foliage. cabidigitallibrary.orgentomon.in The emission of this and other semiochemicals by coriander when used as an intercrop can enhance natural pest control by attracting parasitoids, a key strategy in integrated pest management. cabidigitallibrary.org
Molecular Mechanisms of Action and Biological Interactions
Substrate Specificity in Enzyme Systems
The interaction of (E)-Tetradec-2-enal with specific enzymes, particularly bacterial luciferases, highlights its role as a substrate and provides insight into enzyme kinetics and scope.
(E)-Tetradec-2-enal has been identified as a substrate for bacterial luciferase, an enzyme that catalyzes the monooxygenation of long-chain aldehydes to their corresponding carboxylic acids, a reaction accompanied by the emission of light. nih.gov Research demonstrates that luciferases from various bacterial genera can utilize α,β-unsaturated aldehydes like (E)-Tetradec-2-enal. researchgate.net
Studies comparing (E)-Tetradec-2-enal to its saturated counterpart, tetradecanal, show that while it is a viable substrate, its efficiency varies depending on the source of the luciferase. nih.govresearchgate.net For instance, the luciferase from Photobacterium leiognathi converts (E)-Tetradec-2-enal, producing a maximal light intensity that is approximately half that achieved with tetradecanal. nih.govresearchgate.net However, luciferases from Vibrio harveyi and Aliivibrio fisheri also accept (E)-Tetradec-2-enal, but the resulting light emission is drastically lower compared to when saturated aldehydes are used as substrates. nih.govresearchgate.net This suggests that the structural difference—the presence of the α,β-double bond—influences the binding and catalytic efficiency within the active site of the enzyme. researchgate.net Docking studies of (E)-tetradec-2-enal into the active site of V. harveyi luciferase have been performed to understand these interactions at a molecular level. researchgate.net
A general trend observed is that aldehydes with longer carbon chains, both saturated and unsaturated, exhibit higher activity in terms of bioluminescence. nih.govresearchgate.net
Table 1: Comparative Bioluminescence of (E)-Tetradec-2-enal and Tetradecanal with Different Bacterial Luciferases
| Bacterial Species | Substrate | Relative Maximum Light Intensity |
|---|---|---|
| Photobacterium leiognathi | Tetradecanal | 100% (Reference) |
| (E)-Tetradec-2-enal | ~50% | |
| Vibrio harveyi | Tetradecanal | High |
| (E)-Tetradec-2-enal | Drastically Reduced | |
| Aliivibrio fisheri | Tetradecanal | High |
| (E)-Tetradec-2-enal | Drastically Reduced |
Source: Data compiled from research findings. nih.govresearchgate.net
The use of (E)-Tetradec-2-enal as a substrate has a notable kinetic effect on the bioluminescence reaction. researchgate.net Compared to reactions using saturated aldehydes, the onset and the decay rate of bioluminescence are significantly slower with (E)-Tetradec-2-enal. nih.govresearchgate.net This kinetic alteration effectively doubles the duration of the light emission. nih.govresearchgate.net This suggests that while the catalytic turnover may be less efficient, the substrate is processed over a longer period.
The ability of bacterial luciferases to convert (E)-Tetradec-2-enal and other α,β-unsaturated aldehydes demonstrates that the substrate scope of these enzymes is broader than previously understood. nih.govresearchgate.net This finding expands the range of known molecules that can participate in bacterial bioluminescence pathways.
Receptor Binding and Chemosensory Pathway Activation
In the realm of chemical ecology, (E)-Tetradec-2-enal functions as a semiochemical, a signaling molecule that mediates interactions between organisms. Its perception involves binding to specific receptors, primarily in olfactory systems, which initiates a cascade of cellular events.
(E)-Tetradec-2-enal has been identified as a key component in the pheromone blends of several insect species, including the moth Spodoptera littoralis and as a synergist in Helicoverpa armigera. vulcanchem.comresearchgate.net In this context, it acts as an attractant that facilitates mate location through olfactory signaling. vulcanchem.com The process begins when the aldehyde molecule binds to odorant-binding proteins (OBPs) located in the antennae of the insect. vulcanchem.com These proteins are thought to solubilize the hydrophobic aldehyde and transport it to the odorant receptors (ORs) on the surface of olfactory sensory neurons (OSNs). vulcanchem.com
The binding of a ligand like (E)-Tetradec-2-enal to an OR is a combinatorial process; a single receptor can recognize multiple odorants, and a single odorant can activate several receptors. mdpi.com The interaction is highly specific, and even small changes in the ligand's structure can alter which receptors it binds to and with what affinity. The trans configuration of the double bond in (E)-Tetradec-2-enal imparts a rigid structure that influences its interaction with the binding pocket of a receptor. vulcanchem.com
Table 2: Role of (E)-Tetradec-2-enal in Chemosensory Systems
| Organism | Context | Function | Source |
|---|---|---|---|
| Spodoptera littoralis (Moth) | Pheromone Blend | Attractant, binds to odorant-binding proteins. | vulcanchem.com |
| Helicoverpa armigera (Moth) | Sex Pheromone | Synergist in pheromone blend. | researchgate.net |
The binding of (E)-Tetradec-2-enal to an odorant receptor on an OSN is the critical first step that triggers a neuronal response. vulcanchem.com Most ORs are G protein-coupled receptors (GPCRs). Upon ligand binding, the receptor undergoes a conformational change, activating a G protein (typically Gα-olf). mdpi.com
This activation initiates an intracellular signaling cascade. The activated G protein stimulates adenylyl cyclase (Adcy3), which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com The increased concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (like Ca²⁺ and Na⁺) into the neuron. This influx depolarizes the cell membrane, generating an action potential that is then transmitted to the brain's olfactory bulb for processing. mdpi.comnih.gov This entire sequence translates the chemical signal of the aldehyde into an electrical signal, which the organism perceives as a specific scent, guiding its behavior. vulcanchem.com
Biochemical Reactivity in Cellular Environments
Within a cellular context, the chemical properties of (E)-Tetradec-2-enal—specifically its aldehyde group and α,β-unsaturated system—dictate its reactivity and potential biological effects.
The reactive aldehyde group can readily form Schiff bases with the primary amine groups found in proteins and other biological molecules. The carbon-carbon double bond, being part of a conjugated system, is susceptible to nucleophilic addition reactions, such as a Michael addition. These reactions can lead to the covalent modification of cellular macromolecules, potentially altering their function.
Furthermore, (E)-Tetradec-2-enal has been implicated in processes related to lipid peroxidation, a chain of reactions involving the oxidative degradation of lipids. mdpi.com Aldehydes are common products of lipid peroxidation, and their reactivity can contribute to cellular stress.
In metabolic pathways, the CoA-activated form of the compound, (2E)-Tetradecenoyl-CoA, is recognized as an intermediate in fatty acid metabolism. hmdb.ca It serves as a substrate for enzymes such as acyl-CoA oxidase and is an intermediate in the mitochondrial elongation of fatty acids. hmdb.ca
Table 3: Summary of (E)-Tetradec-2-enal's Biochemical Reactivity
| Reactive Moiety / Process | Type of Reaction / Interaction | Biological Relevance | Source |
|---|---|---|---|
| Aldehyde Group | Schiff Base Formation | Covalent modification of proteins and other biomolecules. | |
| α,β-Unsaturated System | Michael Addition (Nucleophilic Addition) | Covalent modification of cellular nucleophiles. | |
| Cellular Environment | Involvement in Lipid Peroxidation | Potential to contribute to or be a marker of oxidative stress. | mdpi.com |
Aldehyde Group Functionalization (e.g., Schiff Base Formation)
The aldehyde functional group of Tetradec-2-enal (B3434659) is a primary site for its interaction with biological molecules, particularly through the formation of Schiff bases. This reaction involves the nucleophilic attack of a primary amine, such as the N-terminus of a protein or the side chain of an amino acid like lysine, on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration results in the formation of a carbon-nitrogen double bond, known as an imine or Schiff base. epo.org
This type of covalent modification is a fundamental reaction in biological systems. The formation of Schiff bases can alter the structure and function of proteins, potentially leading to changes in enzyme activity or signaling pathways. epo.orgnih.gov While direct studies on this compound forming Schiff bases with specific proteins are not extensively detailed in the provided literature, the reactivity of aldehydes with amino groups is a well-established principle. nih.gov For instance, research on other aldehydes demonstrates that their administration as Schiff bases with amino acids can enhance their biological effects within cells. nih.gov
In environments where this compound is present alongside free amino acids, such as in certain food products, the potential for Schiff base formation exists. mdpi.com The presence of various free amino acids creates a pool of potential reactants for the aldehyde group of this compound.
Table 1: Free Amino Acids Identified in Dry-Cured Donkey Leg in the Presence of (E)-Tetradec-2-enal This table lists free amino acids that co-occur with (E)-Tetradec-2-enal in a specific food matrix, representing potential reactants for Schiff base formation. Data is adapted from a study on the flavor components of dry-cured donkey leg. mdpi.com
| Amino Acid Category | Amino Acid |
| Essential | Histidine |
| Leucine | |
| Isoleucine | |
| Valine | |
| Lysine | |
| Threonine | |
| Methionine | |
| Phenylalanine | |
| Semi-Essential | Arginine |
| Tyrosine | |
| Non-Essential | Glutamic acid |
| Alanine | |
| Glycine | |
| Serine | |
| Aspartic acid | |
| Proline | |
| Cysteine | |
| Taurine |
Double Bond Addition Reactions within Biological Contexts
The α,β-unsaturated nature of this compound makes it a Michael acceptor, susceptible to nucleophilic conjugate addition reactions. nih.govresearchgate.net This reaction, known as the Michael addition, is a key mechanism through which α,β-unsaturated carbonyl compounds interact with biological molecules. researchgate.nettaylorfrancis.com It involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond, which is activated by the adjacent electron-withdrawing aldehyde group. researchgate.net
Within a biological context, the most significant nucleophiles for this reaction are the thiol groups of cysteine residues in proteins. nih.govnih.gov The covalent modification of cysteine residues via Michael addition can have profound effects on protein function and is a mechanism implicated in the biological activity of numerous natural products. nih.gov This interaction can disrupt protein structure, inhibit enzyme activity, and modulate signaling pathways such as Keap1-NRF2-ARE and NF-κB. nih.gov
A specific example of this compound's biological interaction is its activity as a substrate for bacterial luciferases. researchgate.netlookchem.com In this enzymatic reaction, the aldehyde is monooxygenated to its corresponding carboxylic acid, a process accompanied by light emission. researchgate.net Studies comparing (E)-tetradec-2-enal with its saturated analog, tetradecanal, in the presence of luciferase from Photobacterium leiognathi found that the unsaturated aldehyde produced a significant, though reduced, bioluminescent response. researchgate.net This indicates that while the luciferase can process the unsaturated substrate, the presence of the double bond affects the reaction kinetics, resulting in a slower onset and decay of bioluminescence. researchgate.netlookchem.com Docking studies suggest that (E)-tetradec-2-enal fits within the active site of the luciferase, adopting a conformation similar to the saturated aldehyde. researchgate.net
Table 2: Comparative Bioluminescence of (E)-Tetradec-2-enal and Tetradecanal with P. leiognathi Luciferase This table summarizes the relative light emission from the enzymatic conversion of (E)-Tetradec-2-enal compared to its saturated counterpart, Tetradecanal. The maximal light intensity from Tetradecanal is set to 100%. researchgate.net
| Substrate | Relative Maximal Light Intensity (%) | Key Observation |
| Tetradecanal | 100% | Saturated aldehyde, standard reference. |
| (E)-Tetradec-2-enal | ~50% | Unsaturated aldehyde, shows significant but reduced activity and slower reaction kinetics compared to Tetradecanal. researchgate.net |
Structure Activity Relationship Sar Studies of Tetradec 2 Enal and Analogs
Impact of Stereoisomerism on Biological Activity
The stereochemistry of a molecule, which includes the spatial arrangement of its atoms, is a critical determinant of its biological activity. For tetradec-2-enal (B3434659), the presence of a double bond at the C-2 position gives rise to geometric isomers, namely the (E)- and (Z)-isomers. While direct comparative studies on the biological activities of the (E)- and (Z)-isomers of this compound are not extensively documented in publicly available research, the importance of this stereoisomerism can be inferred from studies on structurally related compounds. For instance, in the case of the positional isomer (E)-tetradec-11-enal, which functions as an insect sex pheromone, the (Z)-isomer often shows reduced biological activity, highlighting the significance of the double bond's configuration for receptor binding in moth pheromone systems. researchgate.net
Generally, for α,β-unsaturated aldehydes, the geometry of the double bond can significantly influence the molecule's shape and its ability to fit into the binding site of a biological target. researchgate.net The planarity conferred by the C=C double bond and the carbonyl group can affect interactions with receptors and enzymes. researchgate.net Although not specifically demonstrated for this compound across a wide range of activities, it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral compound can exhibit distinct pharmacological profiles. tjnpr.org
Chain Length and Unsaturation Pattern Effects on Bioactivity
The length of the alkyl chain and the presence and position of double bonds are pivotal for the bioactivity of aldehydes. Research on bacterial luciferases has provided valuable insights into how these features in this compound and its analogs affect biological function.
A study comparing a series of α,β-unsaturated aldehydes with their saturated counterparts demonstrated a clear trend: longer chain aldehydes, both saturated and unsaturated, exhibited higher activity in terms of bioluminescence with the luciferase from Photobacterium leiognathi. researchgate.netbezmialem.edu.trnih.gov This suggests that the hydrophobic interactions of the long alkyl chain are important for substrate binding to the enzyme.
The presence of the α,β-unsaturation in (E)-tetradec-2-enal, when compared to its saturated analog tetradecanal, resulted in a notable decrease in the maximal light intensity produced by the luciferase from P. leiognathi, being approximately half of that of tetradecanal. researchgate.netbezmialem.edu.tr This indicates that while the C14 chain length is favorable, the introduction of the double bond at the 2-position modulates the interaction with the enzyme's active site, potentially affecting the kinetics of the reaction. researchgate.net With luciferases from Vibrio harveyi and Aliivibrio fisheri, the light emission dropped drastically with unsaturated substrates compared to saturated ones. researchgate.net
The following table summarizes the findings on the effect of chain length and unsaturation on the bioluminescence activity with P. leiognathi luciferase.
| Compound | Chain Length | Unsaturation | Relative Bioluminescence Activity (%) |
| Oct-2-enal | C8 | α,β-unsaturated | ~10 |
| Dec-2-enal | C10 | α,β-unsaturated | ~20 |
| Dodec-2-enal | C12 | α,β-unsaturated | ~35 |
| (E)-Tetradec-2-enal | C14 | α,β-unsaturated | ~50 |
| Tetradecanal | C14 | Saturated | 100 |
Data adapted from studies on bacterial luciferases. researchgate.net
These findings underscore that both the length of the hydrophobic tail and the electronic properties conferred by the double bond are crucial for the biological activity of this class of aldehydes.
Derivatization Effects on Ligand-Receptor Interactions
The chemical reactivity of the α,β-unsaturated aldehyde functional group in this compound offers opportunities for derivatization, which can significantly alter its interaction with biological targets. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack, most notably through a Michael addition reaction. rsc.org This reactivity is a key factor in the biological effects of many α,β-unsaturated carbonyl compounds, as they can form covalent bonds with nucleophilic residues, such as the thiol group of cysteine or the amino group of lysine, in proteins. rsc.org
While specific derivatization studies on this compound are limited in the reviewed literature, general principles of α,β-unsaturated aldehyde chemistry provide a framework for understanding potential effects. For example, converting the aldehyde to a Schiff base by reaction with a primary amine would alter its electronic properties and steric profile, likely leading to a different set of biological targets or a change in binding affinity for its original receptors. mdpi.com
Molecular docking studies of α,β-unsaturated sophoridinic derivatives have shown that the unsaturated ketone moiety is crucial for their anticancer activity, with modifications to the aryl rings influencing the binding affinity to target proteins like the DNA-Topo I complex. mdpi.com Similarly, the synthesis of coumarin (B35378) derivatives from α,β-unsaturated aldehydes has led to compounds with affinity for cannabinoid receptors, demonstrating that the core structure derived from the aldehyde can be a scaffold for developing new receptor antagonists. nih.gov These examples suggest that derivatives of this compound could be synthesized to probe and modulate interactions with various receptors and enzymes.
Comparative Analysis with Structurally Related Aldehydes
Comparing the biological activity of this compound with other structurally related aldehydes provides valuable SAR insights. As previously mentioned, in bacterial luciferase assays, (E)-tetradec-2-enal showed about half the activity of its saturated counterpart, tetradecanal. researchgate.netbezmialem.edu.tr This highlights the significant impact of the α,β-double bond on this specific biological function.
In a broader context, the biological activity of aliphatic aldehydes is often dependent on their chain length. For instance, studies on the anti-biofilm activity of long-chain fatty aldehydes against Staphylococcus epidermidis have shown that the length of the aliphatic chain is a critical factor. ufba.br While this particular study focused on pentadecanal (B32716) (a C15 saturated aldehyde), it demonstrated that aldehydes in the C14 to C16 range can have potent biological effects. ufba.br
The following table provides a comparative overview of the reported biological activities of this compound and related aldehydes.
| Compound | Structure | Biological System/Activity | Key Finding | Reference |
| (E)-Tetradec-2-enal | C14, α,β-unsaturated aldehyde | Bacterial Luciferase (P. leiognathi) | ~50% activity of tetradecanal | researchgate.netbezmialem.edu.tr |
| Tetradecanal | C14, saturated aldehyde | Bacterial Luciferase (P. leiognathi) | High bioluminescence activity | researchgate.netbezmialem.edu.tr |
| Dodecanal (B139956) | C12, saturated aldehyde | Antimicrobial | Component of essential oils with antifungal activity | scielo.br |
| Pentadecanal | C15, saturated aldehyde | Anti-biofilm (S. epidermidis) | Potent anti-biofilm activity | ufba.br |
| Hexadecanal | C16, saturated aldehyde | Insect Pheromone Component | Identified in pheromone glands of some insects | iomcworld.com |
This comparative analysis demonstrates that while this compound shares some properties with other long-chain aldehydes, the specific combination of its C14 chain and α,β-unsaturation confers a distinct profile of biological activity.
Chemical Transformations and Functional Derivatization
Selective Oxidation and Reduction Reactions
The selective modification of either the aldehyde or the alkene functionality in tetradec-2-enal (B3434659) can be achieved through careful selection of reagents and reaction conditions.
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting (E)-tetradec-2-enoic acid is a useful synthetic intermediate. Conversely, oxidation can also be directed at the double bond. Epoxidation of the α,β-unsaturated double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA), leading to the formation of an epoxide ring, a versatile functional group for further reactions. In biochemical contexts, enzymes can catalyze the oxidation of this compound. For instance, bacterial luciferase from Photobacterium leiognathi can monooxygenate (E)-tetradec-2-enal to the corresponding carboxylic acid, accompanied by the emission of light. researchgate.netresearchgate.net
Reduction: Selective reduction of the aldehyde group to a primary alcohol, yielding (E)-tetradec-2-en-1-ol, can be accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the carbon-carbon double bond, resulting in the saturated alcohol, tetradecan-1-ol. Catalytic hydrogenation offers another route for selective reduction. Depending on the catalyst and conditions, it is possible to selectively reduce the double bond while preserving the aldehyde, or to reduce both functional groups. For example, catalysts like palladium on carbon (Pd/C) under specific hydrogen pressures can favor the reduction of the C=C bond.
| Transformation | Reagent/Catalyst | Product |
| Aldehyde Oxidation | Potassium Permanganate (KMnO₄) | (E)-Tetradec-2-enoic acid |
| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | (E)-Tetradec-2-en-1-ol |
| Conjugate Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Tetradecanal |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetradecan-1-ol |
| Enzymatic Oxidation | Bacterial Luciferase | (E)-Tetradec-2-enoic acid |
Addition Reactions across the Unsaturated Bond
The electron-deficient double bond in this compound, being conjugated to the electron-withdrawing aldehyde group, is susceptible to various addition reactions.
Halogenation and Hydrohalogenation: The double bond can undergo addition reactions with halogens, such as bromine (Br₂), to yield a dihalogenated saturated aldehyde. Similarly, the addition of hydrogen halides (e.g., HCl) can also occur, leading to the formation of a haloalkane derivative.
Cycloaddition Reactions: this compound can participate as a dienophile in Diels-Alder reactions or other cycloadditions. A notable example is its reaction with chloroketene acetals. This cycloaddition yields 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans, which are valuable precursors for the synthesis of α-pyrones. cdnsciencepub.com These reactions provide a pathway to complex heterocyclic structures from a relatively simple acyclic starting material.
Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and can be attacked by a wide range of nucleophiles in a Michael (or conjugate) addition. This reaction is fundamental for forming new carbon-carbon or carbon-heteroatom bonds. For example, secondary amines can be reacted with this compound to produce substituted amines. google.com
| Reaction Type | Reagent | Product Type |
| Halogenation | Bromine (Br₂) | Dibromo-tetradecanal |
| Cycloaddition | Chloroketene Acetal | Dihydropyran derivative |
| Michael Addition | Secondary Amine | β-Amino-tetradecanal |
Preparation of Functionalized Intermediates
This compound serves as a starting material for the synthesis of various functionalized molecules that are key intermediates in multi-step synthetic routes.
The aldehyde group can be converted into an imine through condensation with a primary amine. For instance, reaction with chiral sulfinamides, such as (R)-tert-butylsulfinamide, produces N-sulfinyl imines. ox.ac.uk These chiral imines are powerful intermediates in asymmetric synthesis, allowing for the diastereoselective addition of nucleophiles to create new stereocenters.
Furthermore, the conversion of this compound into dihydropyranones via reactions like the Danishefsky diene cycloaddition provides access to pyranoid systems. ucl.ac.uk These heterocyclic frameworks are common motifs in many natural products. The reaction of this compound with chloroketene acetals not only forms dihydropyrans but these can be further transformed into α-pyrones by treatment with alkoxides. cdnsciencepub.com Such intermediates are building blocks for a wide array of more complex natural and synthetic compounds. Functionalized derivatives, such as (E)-14-bromo-13-chlorotetradec-13-enal, have also been synthesized from related precursors, highlighting the potential to introduce diverse functionality onto the tetradecenal scaffold for use in total synthesis. acs.org
Synthesis of Analogs for Mechanistic Probes
The synthesis of analogs of this compound is a powerful strategy for probing the mechanisms of chemical reactions and biological processes. By systematically altering the structure of the molecule, researchers can investigate structure-activity relationships.
A significant example is the use of (E)-tetradec-2-enal and its analogs to study the substrate specificity of bacterial luciferases. researchgate.net In one study, (E)-tetradec-2-enal was synthesized and compared to its saturated counterpart, tetradecanal, to probe the active site of the enzyme. researchgate.netresearchgate.net The results showed that while the luciferase from P. leiognathi could convert the unsaturated aldehyde, the light emission was reduced and the kinetics were slower compared to the saturated aldehyde. researchgate.net This suggests that the geometry and electronics of the α,β-unsaturated system influence binding and catalysis within the enzyme's active site. researchgate.netresearchgate.net
Similarly, analogs of unsaturated aldehydes are synthesized as stable mimics of aldehyde pheromones to study insect chemoreception. acs.org By creating derivatives with modified chain lengths, altered double bond positions, or the introduction of different functional groups, scientists can map the structural requirements of pheromone receptors. acs.org For example, the synthesis of (Z)-14-(pyridin-3'-yl)tetradec-11-enal, an analog of a natural product precursor, was used as a key step in an asymmetric synthesis to probe and establish the absolute configuration of the final product. ox.ac.uk These molecular probes are indispensable tools for elucidating reaction mechanisms and understanding complex biological recognition events.
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Docking Simulations
The inherent reactivity and specific stereochemistry of α,β-unsaturated aldehydes like Tetradec-2-enal (B3434659) make them ideal candidates for computational investigation. Theoretical studies provide deep insights into reaction mechanisms, selectivity, and molecular interactions that are difficult to observe experimentally.
Computational methods, particularly Density Functional Theory (DFT), have been employed to unravel the intricacies of reactions involving α,β-unsaturated aldehydes. nih.gov These studies help predict whether reactions will occur at the C=C double bond (1,4-addition) or the C=O double bond (1,2-addition). Research has shown that for α,β-unsaturated aldehydes, the 1,2-addition product is often favored, and computational analysis suggests this selectivity is controlled not just by the initial radical addition but by a subsequent electron transfer step that propagates the radical chain. nih.gov DFT calculations can model the transition states and activation barriers for these different pathways, providing a rationale for observed product distributions. nih.gov For instance, calculations for similar unsaturated aldehydes have estimated the activation Gibbs free energy for different reaction channels, clarifying the most likely mechanisms. researchgate.net
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This approach is instrumental in drug discovery and understanding enzyme-substrate interactions. biorxiv.orgnih.gov A notable study performed molecular docking of (E)-tetradec-2-enal into the active site of bacterial luciferase from Vibrio harveyi. researchgate.net Bacterial luciferase catalyzes the light-emitting monooxygenation of long-chain aldehydes. researchgate.netresearchgate.net The docking simulations revealed that (E)-tetradec-2-enal can fit within the enzyme's active site, adopting a conformation similar to the native substrate, tetradecanal. researchgate.net However, the orientation of the aldehyde's oxygen atom was predicted to point in the opposite direction, which may account for the observed differences in light emission kinetics and intensity compared to the saturated aldehyde. researchgate.netresearchgate.net Such simulations are crucial for designing novel substrates or inhibitors for enzymes and form a foundational component of modern computational chemistry workflows. chemrxiv.orggithub.com
| Computational Method | Subject of Study | Key Finding | Reference(s) |
| Density Functional Theory (DFT) | Reaction selectivity of α,β-unsaturated aldehydes | Chemoselectivity is determined by the electron transfer step after the initial radical addition, favoring 1,2-addition products. | nih.gov |
| Ab initio / DFT | Unimolecular elimination of α,β-unsaturated aldehydes | Two possible mechanisms (three- or four-membered cyclic transition state) have similar energetic costs. | researchgate.net |
| Molecular Docking | Binding of (E)-tetradec-2-enal to bacterial luciferase | The compound fits the active site but with an altered orientation of the aldehyde oxygen compared to the native substrate. | researchgate.net |
Exploration in Bio-Inspired Materials Science
The field of bio-inspired materials science seeks to create novel materials by mimicking the principles of natural structures and processes. While the direct application of this compound in this area is still in its infancy, its chemical properties suggest significant future potential.
One prospective avenue lies in the development of advanced surfactants and emulsifiers. foodb.cahmdb.ca The amphiphilic nature of this compound, with its long hydrophobic tail and polar aldehyde head, is the basis for its function as a surfactant. Research could focus on harnessing this property to create stable, bio-compatible emulsions for applications in food science, cosmetics, or drug delivery. Furthermore, the reactive aldehyde group could be used to chemically anchor the molecule to surfaces or other molecules, creating functionalized interfaces with tailored properties.
Another promising direction involves leveraging the reactivity of the α,β-unsaturated system for polymer science. The conjugated system is susceptible to Michael addition reactions, a cornerstone of organic synthesis. This reactivity could be exploited to incorporate this compound as a monomer or a grafting agent onto biopolymers like cellulose (B213188) or chitosan. mdpi.com Such modifications could impart new functionalities, such as hydrophobicity, antimicrobial properties, or specific sensory characteristics, to these natural materials, leading to the creation of novel biodegradable plastics, functional textiles, or active packaging materials. The exploration of self-assembly and polymerization of long-chain aldehydes could lead to new classes of lipids and polymers with unique structural and functional attributes.
Application in Ecological Engineering and Biocontrol Strategies
Ecological engineering aims to design and manage sustainable ecosystems by integrating human society with its natural environment. A key component of this is the development of eco-friendly biocontrol strategies to manage pests and diseases. nih.gov Volatile organic compounds (VOCs) like this compound are crucial chemical signals in many ecosystems and represent a promising tool for this purpose. informahealthcare.com
Research has demonstrated that (E)-Tetradec-2-enal is a significant component of the volatile profile of plants like coriander (Coriandrum sativum). entomon.inmdpi.com A key study found that these coriander volatiles, containing (E)-Tetradec-2-enal, positively influenced the parasitization behavior of Trichogramma chilonis, an egg parasitoid used as a biocontrol agent against various insect pests. entomon.in The presence of the compound in extracts led to a higher rate of parasitism on host eggs in a laboratory setting, suggesting that this compound acts as a synomone—a chemical signal that benefits both the emitter (the plant) and the receiver (the parasitoid). entomon.in This finding opens the door to using this compound or plants that produce it in "push-pull" agricultural systems to attract beneficial insects and enhance natural pest control.
Furthermore, many α,β-unsaturated aldehydes serve as defensive chemicals in the insect world. researchgate.net Heteropteran bugs, for example, secrete blends of (E)-2-alkenals to repel generalist predators like the praying mantis. researchgate.net While this compound itself was not the primary focus of this specific study, related C14 aldehydes are known components of defensive secretions in other insects, such as rove beetles. uni-bayreuth.de This defensive function suggests that this compound could be developed as a natural, biodegradable repellent for crop protection. Its role is also being investigated in the context of microbial interactions, where it has been identified as a microbial volatile organic compound (mVOC) in feed pellets, with its levels changing in the presence of antifungal probiotics. mdpi.com
| Research Area | Organism(s) Studied | Role of this compound | Potential Application | Reference(s) |
| Biocontrol Enhancement | Coriandrum sativum (coriander), Trichogramma chilonis (parasitoid wasp) | Acts as a synomone, enhancing the parasitization rate by the wasp. | Use in intercropping or lures to attract biocontrol agents. | entomon.in |
| Insect Defense | Heteropteran bugs (general study on (E)-2-alkenals) | Functions as a repellent against generalist predators. | Development of natural, biodegradable insect repellents. | researchgate.net |
| Microbial Ecology | Fungi and bacteria in feed pellets | Identified as a microbial volatile organic compound (mVOC) whose presence is affected by probiotic inoculation. | Marker for microbial spoilage and the success of antifungal treatments. | mdpi.com |
Interdisciplinary Research on Lipid Metabolism and Signaling
This compound is classified as a fatty aldehyde, a class of molecules intrinsically linked to lipid metabolism. foodb.cahmdb.ca These compounds are often products of lipid peroxidation, a process where oxidants attack lipids, especially polyunsaturated fatty acids. Interdisciplinary research combining lipidomics, cell biology, and analytical chemistry is beginning to shed light on the broader biological roles of these reactive aldehydes.
As a product of metabolic pathways, this compound has the potential to act as a biological signaling molecule. hmdb.ca The presence and concentration of such aldehydes can reflect the metabolic state of a cell or organism, particularly its level of oxidative stress. This has significant implications for studying various physiological and pathological conditions. For example, disruptions in lipid metabolism are linked to numerous diseases, and lipidomics analysis is increasingly used to identify biomarkers associated with these conditions. who.int While research directly linking this compound to specific diseases is sparse, its identity as a lipid-derived aldehyde places it among the compounds of interest in this field.
A concrete example of its involvement in a metabolic process is found in bacterial bioluminescence. The luciferase enzyme system requires a long-chain fatty aldehyde as a substrate, which is synthesized from fatty acids by a fatty acid reductase complex. researchgate.net Studies have confirmed that (E)-tetradec-2-enal can act as a substrate for this enzyme, directly connecting it to a defined lipid-utilizing pathway. researchgate.net Future research will likely involve sophisticated analytical techniques to trace the biogenesis of this compound within cells and tissues and to understand how it and other fatty aldehydes participate in the complex network of lipid signaling that governs cellular health and disease. nih.gov
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing Tetradec-2-enal, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves aldol condensation or oxidation of precursor alcohols. Reaction parameters (temperature, catalyst type, solvent polarity) must be optimized to minimize side products. For reproducibility, document deviations (e.g., humidity effects on catalysts) and validate purity via GC-MS or NMR .
Q. Which spectroscopic techniques are most reliable for identifying this compound, and how should data be interpreted to confirm structural integrity?
- Methodological Answer : Combine IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (α,β-unsaturated aldehyde protons at δ 9.5–10.5 ppm), and MS (molecular ion peak at m/z 210). Cross-validate with reference spectra from peer-reviewed databases, noting solvent-induced shifts .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they inform storage and handling in experiments?
- Methodological Answer : this compound is hydrophobic and prone to oxidation. Store under inert gas at −20°C, and use fresh aliquots for assays. Solubility in DMSO or ethanol should be pre-tested for biological studies to avoid solvent interference .
Advanced Research Questions
Q. How can researchers address contradictory reports on the bioactivity of this compound in different model organisms?
- Methodological Answer : Conduct dose-response assays across species using standardized protocols (e.g., OECD guidelines). Control variables like metabolic enzyme activity (e.g., aldehyde dehydrogenases) and use isotopically labeled analogs to track metabolite pathways. Compare results via meta-analysis, emphasizing interspecies variability .
Q. What advanced computational models are suitable for predicting the reactivity of this compound in catalytic systems, and how can they be validated experimentally?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electrophilic behavior at the α,β-unsaturated site. Validate with kinetic studies (e.g., monitoring aldehyde depletion via HPLC) and characterize intermediates using in-situ FTIR or XAS .
Q. How should researchers design experiments to isolate the ecological role of this compound as a semiochemical, avoiding confounding variables in field studies?
- Methodological Answer : Use controlled field trials with synthetic this compound lures, paired with gas chromatography to monitor environmental degradation. Include negative controls (non-functional analogs) and statistical power analysis to ensure sample adequacy .
Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound?
- Methodological Answer : Re-evaluate calorimetry protocols for consistency in purity assessment (≥98% via HPLC) and calibration standards. Collaborate with multiple labs for inter-laboratory validation and publish raw datasets for transparency .
Methodological Guidelines for Data Presentation
- Data Tables : Include columns for replicates, error margins (±SD), and normalization methods (e.g., internal standards for chromatography). Label axes with units and cite instrument models (e.g., “Agilent 7890B GC”) .
- Contradiction Analysis : Use funnel plots or Bland-Altman analysis to identify systemic biases in conflicting data. Discuss limitations (e.g., batch variability in commercial reagents) .
- Reproducibility : Provide step-by-step protocols in supplementary materials, specifying equipment settings and software versions (e.g., “Gaussian 16, revision C.01”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
